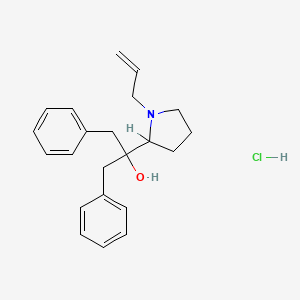
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C16H25ClN2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH). This compound is notable for its unique structure, which includes a chlorinated aromatic ring and two butyl groups attached to the nitrogen atoms of the urea moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the nitrogen metabolism in certain organisms, leading to their growth inhibition .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibutyl-3-(2-methoxy-5-methylphenyl)urea: Similar structure but with a methoxy group instead of a chlorine atom.
1,1-Dimethyl-3-(3-methylphenyl)urea: Similar structure but with methyl groups instead of butyl groups.
1-(4-Butylphenyl)-3-(3-chloro-2-methylphenyl)urea: Similar structure but with a butyl group on the aromatic ring.
Uniqueness
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is unique due to the presence of both butyl groups and a chlorinated aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
Propiedades
Número CAS |
86781-36-4 |
|---|---|
Fórmula molecular |
C16H25ClN2O |
Peso molecular |
296.83 g/mol |
Nombre IUPAC |
1,1-dibutyl-3-(3-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C16H25ClN2O/c1-4-6-11-19(12-7-5-2)16(20)18-15-10-8-9-14(17)13(15)3/h8-10H,4-7,11-12H2,1-3H3,(H,18,20) |
Clave InChI |
BUKYPLDYWBEYRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


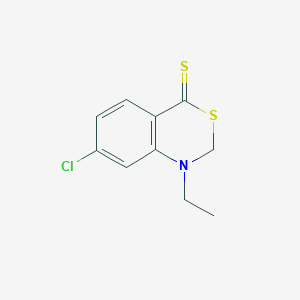
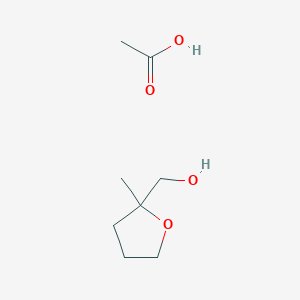
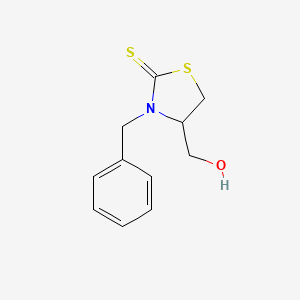
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
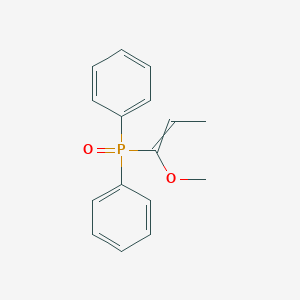
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

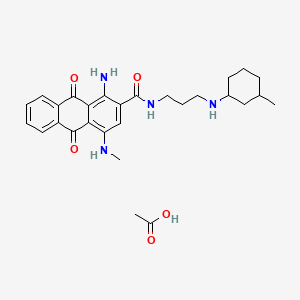
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)


